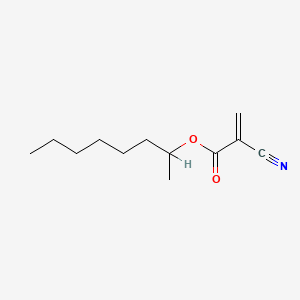

2-Octyl cyanoacrylate

描述

2-氰基丙烯酸2-辛酯: 是一种广泛应用于工业和医药领域的氰基丙烯酸酯化合物,可用作快速固化胶或组织粘合剂 。它以其强大的粘合性能和与水分接触后快速聚合而闻名,使其成为各种应用中必不可少的组成部分。

准备方法

合成路线和反应条件: 2-氰基丙烯酸2-辛酯可以通过在催化剂(如浓硫酸)和溶剂(如甲苯)的存在下,使氰基乙酸与2-辛醇酯化来合成,以促进水的共沸去除 。反应通常涉及反应物的摩尔比为 1:1。

工业生产方法: 工业生产2-氰基丙烯酸2-辛酯遵循类似的合成路线,但规模更大,并且优化了反应条件,以确保高产率和纯度。该工艺涉及对温度、压力和反应物浓度的持续监控和控制,以实现高效生产。

化学反应分析

反应类型: 2-氰基丙烯酸2-辛酯主要进行聚合反应。 当暴露于阴离子(如水分提供的阴离子)时,它会快速聚合,形成牢固的粘合键 。

常用试剂和条件: 2-氰基丙烯酸2-辛酯的聚合通常由水分或其他阴离子物质的存在引发。 反应放热,并在室温下快速进行 。

主要产物: 聚合反应的主要产物是形成牢固粘合键的固体聚合物。 这种特性在需要快速牢固粘合的医疗和工业应用中得到利用 。

科学研究应用

化学: 在化学领域,2-氰基丙烯酸2-辛酯用作合成各种聚合物的单体。 其快速聚合和强大的粘合性能使其在开发新材料方面具有价值 。

生物学: 在生物学研究中,2-氰基丙烯酸2-辛酯用作组织粘合剂,用于伤口闭合和手术应用。 它提供了一种快速有效的方法来封闭伤口并促进愈合 。

医学: 在医学领域,2-氰基丙烯酸2-辛酯在外科手术中用作缝合线和钉书钉的替代品。 它通常以液体绷带和组织粘合剂的形式使用,以闭合伤口和切口 。

工业: 在工业应用中,2-氰基丙烯酸2-辛酯用作快速固化胶,用于粘合各种材料,包括塑料、金属和陶瓷。 其强大的粘合性能和快速固化时间使其成为制造和组装过程中的理想选择 。

作用机制

2-氰基丙烯酸2-辛酯的作用机制涉及暴露于水分或阴离子物质后快速聚合。2-氰基丙烯酸2-辛酯的单体聚合形成长链,形成牢固的粘合键。 这种放热反应导致形成粘附在被粘合表面的固体聚合物 。

相似化合物的比较

类似化合物:

- 氰基丙烯酸甲酯

- 氰基丙烯酸乙酯

- 氰基丙烯酸丁酯

- 氰基丙烯酸辛酯

比较: 2-氰基丙烯酸2-辛酯在氰基丙烯酸酯中是独特的,因为它具有更长的烷基链,这在粘合键中提供了更大的柔韧性和强度。 与氰基丙烯酸甲酯和氰基丙烯酸乙酯相比,2-氰基丙烯酸2-辛酯具有更高的生物相容性和更低的毒性,使其更适合医疗应用 。

生物活性

2-Octyl cyanoacrylate (OCA) is a synthetic adhesive that has gained prominence in medical applications, particularly for wound closure. It is known for its rapid polymerization upon contact with moisture, forming a strong bond and acting as a barrier to protect wounds. This article explores the biological activity of this compound, focusing on its antimicrobial properties, incidence of allergic reactions, and comparative effectiveness in clinical settings.

Antimicrobial Properties

Mechanism of Action

this compound exhibits intrinsic antimicrobial activity against various bacteria, particularly gram-positive organisms. The mechanism involves the polymerization of cyanoacrylate monomers upon exposure to moisture, creating a protective film that not only seals the wound but also exerts bacteriostatic effects. Studies have shown that OCA is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria, although its activity against gram-negative bacteria is less pronounced .

Comparative Studies

A study comparing the antimicrobial efficacy of OCA with other cyanoacrylates found that while OCA demonstrated some bacteriostatic activity against Staphylococcus aureus, it was less effective compared to ethyl cyanoacrylate (ECA) against other pathogens like Escherichia coli and Klebsiella pneumoniae . The following table summarizes key findings regarding the antimicrobial activity of this compound:

Allergic Contact Dermatitis (ACD)

Incidence and Risk Factors

The use of topical adhesives like this compound has been associated with allergic contact dermatitis (ACD). A retrospective study involving 1,145 patients found an incidence rate of ACD at 2.7% for OCA users, which was comparable to 2.2% for n-butyl cyanoacrylate users. Notably, no specific risk factors were identified that significantly increased the likelihood of ACD among patients .

Clinical Implications

The findings suggest that while OCA is generally safe, clinicians should remain vigilant for signs of ACD in patients receiving treatment with this adhesive. The relatively low incidence rates indicate that OCA can be a viable alternative to traditional suturing methods without substantial risk of allergic reactions.

Clinical Applications and Case Studies

Wound Closure Efficacy

OCA has been evaluated in various surgical contexts. For instance, a study comparing this compound with n-octyl cyanoacrylate in ankle fracture surgeries showed no significant differences in cosmetic outcomes or patient satisfaction at follow-ups . This suggests that both adhesives are equally effective for wound closure in surgical settings.

Case-Control Studies

A notable case-control study investigated the effects of OCA in retinal detachment surgery. Results indicated that OCA not only facilitated effective wound closure but also minimized postoperative complications related to infection . Such findings reinforce the potential benefits of using OCA in delicate surgical procedures.

属性

IUPAC Name |

octan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWXNBVRLKXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152965-95-2 | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152965-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30888954 | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133978-15-1 | |

| Record name | 2-Octyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133978-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dermabond | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-octyl cyanoacrylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Octyl cyanoacrylate is not a drug with a specific biological target or downstream effects. It is a medical adhesive that rapidly polymerizes upon contact with moisture, forming a strong, flexible bond. [, , , , , , ] This polymerization reaction is what provides its adhesive properties for wound closure and other medical applications.

ANone: this compound has the following characteristics:

A: this compound polymerizes rapidly in the presence of moisture, forming a strong bond with various materials, including skin. [, , , , ] Its performance is influenced by factors like:

A: this compound's polymerization is an anionic polymerization initiated by weak anions, such as water or blood. It doesn't act as a traditional catalyst itself. [, , ]

ANone: The provided research primarily focuses on clinical and in vivo studies. There is limited information on computational studies, such as simulations, calculations, or QSAR models specifically for this compound.

A: While not directly addressed in the research papers, modifications to the alkyl chain length or other structural features can impact polymerization rate, adhesive strength, and biodegradability of cyanoacrylates. [, , ]

A: this compound is typically formulated as a sterile, single-use liquid. [, , , , ] It polymerizes rapidly in the presence of moisture, hence its packaging is designed to protect it from humidity.

A: As a medical device, this compound is subject to stringent regulatory standards for safety and efficacy. [, , , , ] Manufacturers and healthcare professionals must adhere to specific guidelines for its use, storage, and disposal.

A: this compound primarily acts locally at the site of application. [, , , ] Its degradation products are considered to be minimally absorbed and generally non-toxic.

ANone: Numerous studies demonstrate the efficacy of this compound for wound closure in various clinical settings, including:

- Coronary artery bypass graft surgery: Significantly lower surgical site infection rates compared to sutures alone. []

- Laparoscopic surgeries: Comparable cosmetic outcomes and faster closure times compared to sutures. [, , ]

- Skin graft fixation: Successful engraftment and reduced operative time. []

- Corneal laceration repair: Comparable tensile strength to sutures. []

- Circumcision: Faster closure times and less pain compared to sutures. [, ]

ANone: Resistance is not applicable to this compound as it is a medical adhesive and not an antimicrobial agent.

ANone: While generally safe, potential adverse effects include:

- Allergic contact dermatitis: Reported in a small percentage of patients. [, , , , , ]

- Foreign body reactions: Rare instances of inflammation or granuloma formation. []

- Tissue necrosis: Extremely rare and usually associated with improper application or underlying conditions. []

ANone: Researchers are investigating the use of this compound in drug delivery systems, including:

ANone: Analytical methods for characterizing this compound include:

A: this compound does not dissolve in water or common organic solvents after polymerization. [] It degrades by hydrolysis, breaking down into formaldehyde and alkyl cyanoacetate.

A: Analytical methods for this compound should be validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit as per established guidelines. []

ANone: Strict quality control measures are essential throughout the entire process, including:

A: While this compound is generally considered biocompatible, some individuals may experience allergic contact dermatitis, indicating a Type IV hypersensitivity reaction. [, , , , , ]

A: Drug transporter interactions are not a significant concern for this compound due to its minimal systemic absorption. []

A: this compound is not known to significantly induce or inhibit drug-metabolizing enzymes. [, ]

A: this compound exhibits good biocompatibility in general. [, , , , , ] It degrades slowly in vivo via hydrolysis, and the byproducts are considered to be minimally toxic.

ANone: Alternatives to this compound include:

- Sutures: Traditional method for wound closure. [, , , , , ]

- Staples: Often used for closing scalp wounds or surgical incisions. [, ]

- Other tissue adhesives: Fibrin glue, for example, is a biological adhesive. [, ]

A: Waste management practices for this compound should adhere to local regulations for medical waste disposal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。